molecular formula C13H14F3NO2 B12872635 2,2,2-Trifluoro-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone

2,2,2-Trifluoro-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone

Cat. No.: B12872635
M. Wt: 273.25 g/mol
InChI Key: XEGQJPORGGOZPH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone typically involves the reaction of 4-methoxyphenylpyrrolidine with a trifluoroacetylating agent. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,2-Trifluoro-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is unique due to the combination of its trifluoromethyl, methoxyphenyl, and pyrrolidine groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

2,2,2-trifluoro-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C13H14F3NO2/c1-19-11-4-2-9(3-5-11)10-6-7-17(8-10)12(18)13(14,15)16/h2-5,10H,6-8H2,1H3

InChI Key

XEGQJPORGGOZPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C(F)(F)F

Origin of Product

United States

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